molecular formula C25H41NO2S B12408114 Antileishmanial agent-10

Antileishmanial agent-10

Cat. No.: B12408114
M. Wt: 419.7 g/mol
InChI Key: FVSRJGKKUCBWEV-HGXPKLPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antileishmanial agent-10 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. Leishmaniasis is a significant health problem in many developing countries, and current treatments often have severe side effects and limited efficacy. This compound represents a promising advancement in the search for safer and more effective treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antileishmanial agent-10 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with yields ranging from 69% to 84% .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Antileishmanial agent-10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with increased polarity and potential changes in biological activity.

    Reduction: Reduced forms with altered electronic properties and potential changes in reactivity.

    Substitution: Substituted derivatives with modified functional groups and potential changes in biological activity.

Scientific Research Applications

Antileishmanial agent-10 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Evaluated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic diseases.

    Industry: Explored for its potential use in developing new pharmaceuticals and agrochemicals.

Mechanism of Action

Antileishmanial agent-10 exerts its effects by targeting specific molecular pathways in the Leishmania parasite. The compound inhibits key enzymes involved in the parasite’s metabolism, leading to the disruption of essential cellular processes. One of the primary targets is N-myristoyltransferase, an enzyme critical for the parasite’s survival . By inhibiting this enzyme, this compound interferes with the synthesis of vital proteins, ultimately leading to the parasite’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Antileishmanial agent-10 stands out due to its specific mechanism of action targeting N-myristoyltransferase, which is distinct from the mechanisms of other antileishmanial agents. This unique mode of action provides an advantage in overcoming resistance issues associated with other treatments. Additionally, the compound’s synthetic versatility allows for the development of various derivatives with potentially enhanced efficacy and reduced toxicity.

Properties

Molecular Formula

C25H41NO2S

Molecular Weight

419.7 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-5-isothiocyanatopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol

InChI

InChI=1S/C25H41NO2S/c1-16(5-4-12-26-15-29)20-8-9-21-19-7-6-17-13-18(27)10-11-24(17,2)22(19)14-23(28)25(20,21)3/h16-23,27-28H,4-14H2,1-3H3/t16-,17+,18+,19-,20+,21-,22-,23-,24-,25+/m0/s1

InChI Key

FVSRJGKKUCBWEV-HGXPKLPBSA-N

Isomeric SMILES

C[C@@H](CCCN=C=S)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCCN=C=S)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.